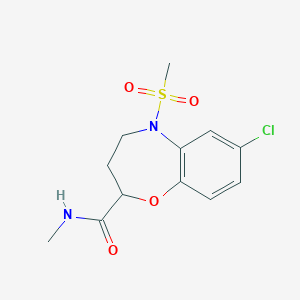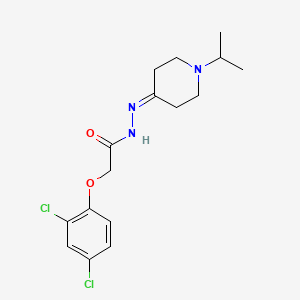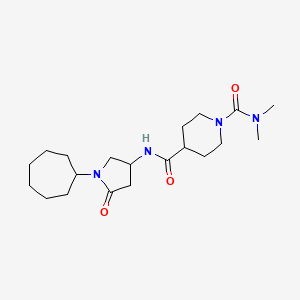![molecular formula C22H20N2O4 B6125592 N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, commonly known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAB is a benzamide derivative and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
科学的研究の応用
MPAB has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, MPAB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, MPAB has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, MPAB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of MPAB involves the inhibition of various enzymes and signaling pathways. MPAB has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes, leading to the accumulation of acetylated proteins and the induction of apoptosis. MPAB has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MPAB has been shown to have various biochemical and physiological effects. In cancer cells, MPAB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurons, MPAB has been shown to protect against oxidative stress and prevent neurodegeneration. In inflammation, MPAB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.
実験室実験の利点と制限
MPAB has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent anti-cancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MPAB has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on MPAB. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method for MPAB and improve its solubility in water. Overall, MPAB is a promising compound with potential applications in various fields of scientific research.
合成法
The synthesis of MPAB involves the reaction of 4-aminophenylbenzamide with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure MPAB.
特性
IUPAC Name |
N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-11-13-20(14-12-19)28-15-21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKOTHYLWMTIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6009056 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6125520.png)
![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)
![1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)